molecular formula C13H18N4O4 B8605985 ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate

ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate

Cat. No. B8605985
M. Wt: 294.31 g/mol
InChI Key: IDZHJCGQMQRDBD-UHFFFAOYSA-N
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Patent
US05567711

Procedure details

A mixture of ethyl 4-amino-1-piperidinecarboxylate (3.53 g, 20.5 mmol) and 4-ethoxy-3-nitropyridine (3.65 g, 21/7 mmol) in CH3CN (25 mL) was heated at reflux for 40 hours. The reaction mixture was cooled to ambient temperature and concentrated in vacuo to give an orange syrup which was used without further purification.
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.C(O[C:16]1[CH:21]=[CH:20][N:19]=[CH:18][C:17]=1[N+:22]([O-:24])=[O:23])C>CC#N>[N+:22]([C:17]1[CH:18]=[N:19][CH:20]=[CH:21][C:16]=1[NH:1][CH:2]1[CH2:3][CH2:4][N:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][CH2:7]1)([O-:24])=[O:23]

Inputs

Step One
Name
Quantity
3.53 g
Type
reactant
Smiles
NC1CCN(CC1)C(=O)OCC
Name
Quantity
3.65 g
Type
reactant
Smiles
C(C)OC1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 40 hours
Duration
40 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange syrup which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=NC=CC1NC1CCN(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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